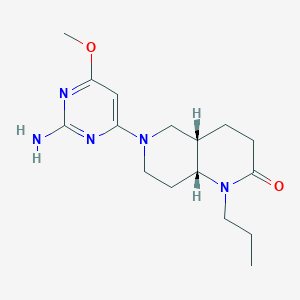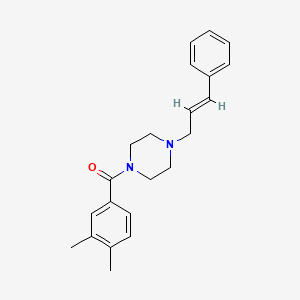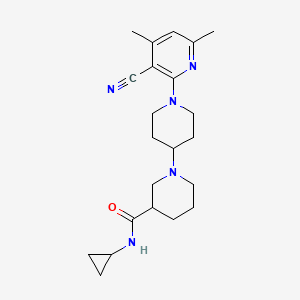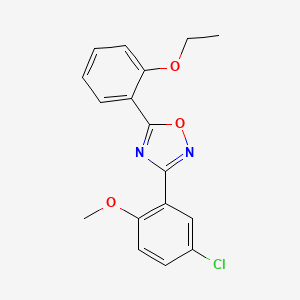![molecular formula C22H25N3OS B5302073 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5302073.png)
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. MPTP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine is not fully understood, but it is thought to involve interactions with various receptors and enzymes in the body. This compound has been shown to interact with dopamine receptors, adrenergic receptors, and histamine receptors, among others. It has also been shown to inhibit the activity of various enzymes, such as monoamine oxidase and phosphodiesterase.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific application. In studies on the central nervous system, this compound has been shown to increase dopamine release and may be useful in the treatment of Parkinson's disease. In studies on the cardiovascular system, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In studies on cancer, this compound has been shown to have antiproliferative effects and may be useful in the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has several advantages as a tool for scientific research, including its ability to interact with various receptors and enzymes in the body, its ability to have different effects depending on the specific application, and its potential use in the development of new treatments for various diseases. However, there are also limitations to its use, including the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine, including further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of new compounds based on its structure. Additionally, there is potential for this compound to be used in combination with other compounds to enhance its effects or reduce its toxicity. Overall, this compound has the potential to be a valuable tool for scientific research in various fields.
Méthodes De Synthèse
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylpiperazine with 4-methylphenylthiourea, followed by the addition of formaldehyde and sodium cyanoborohydride. The resulting product can then be purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In studies on the central nervous system, this compound has been shown to have effects on dopamine receptors and may be useful in the treatment of Parkinson's disease. In studies on the cardiovascular system, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In studies on cancer, this compound has been shown to have antiproliferative effects and may be useful in the development of new cancer treatments.
Propriétés
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(4-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-17-3-5-18(6-4-17)22-23-19(16-27-22)15-24-11-13-25(14-12-24)20-7-9-21(26-2)10-8-20/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMYVZZSAXLBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5301996.png)
![2-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepan-5-one](/img/structure/B5301998.png)

![N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5302010.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5302016.png)

![3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5302028.png)
![ethyl 4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5302033.png)

![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5302043.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)propanamide](/img/structure/B5302064.png)
